molecular formula C26H22N4O3S B5914837 1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5914837
M. Wt: 470.5 g/mol
InChI Key: DMIXIFPJKZDQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a benzoxazepine core, a triazine ring, and various functional groups such as benzyloxy and methylsulfanyl

Preparation Methods

The synthesis of 1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzoxazepine core, followed by the introduction of the triazine ring and the functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the laboratory procedures and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups or the core structure.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-[6-[4-(BENZYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-methylsulfanyl-6-(4-phenylmethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-17(31)30-22-11-7-6-10-21(22)23-24(27-26(34-2)29-28-23)33-25(30)19-12-14-20(15-13-19)32-16-18-8-4-3-5-9-18/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIXIFPJKZDQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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